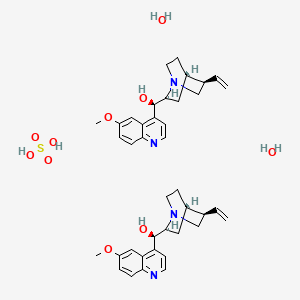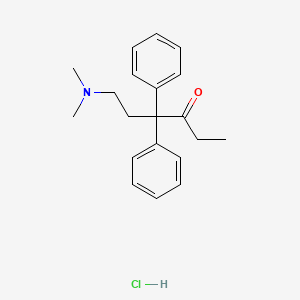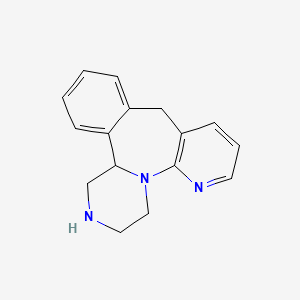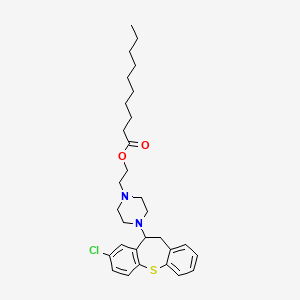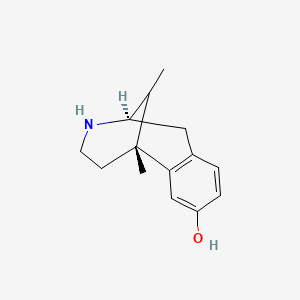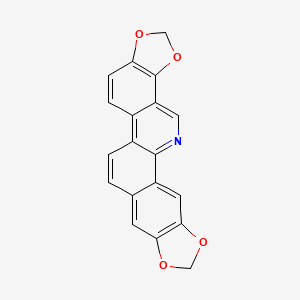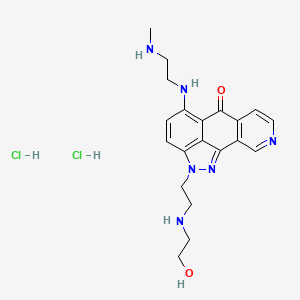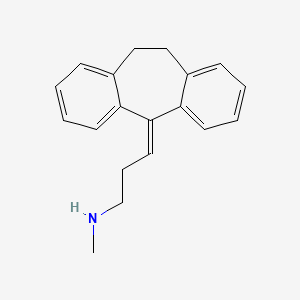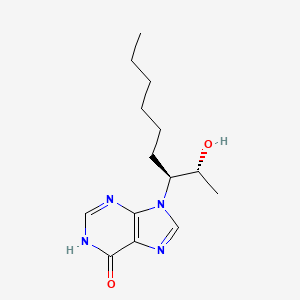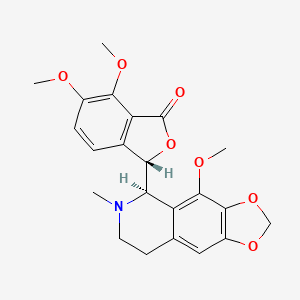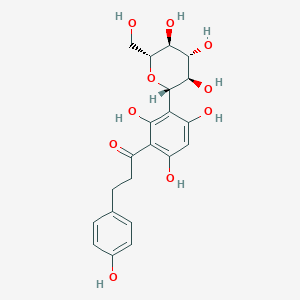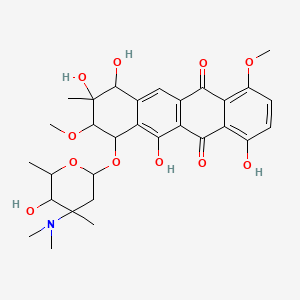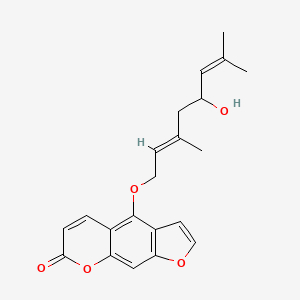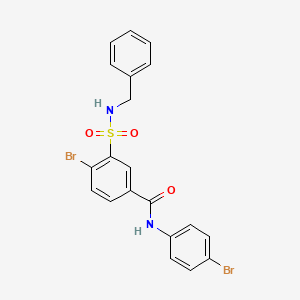
RS-1
Overview
Description
RS-1 is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
RS-1 primarily targets the RAD51 protein , a central protein that catalyzes DNA repair via homologous recombination . RAD51 protein is commonly expressed at high levels in cancer cells relative to their noncancerous precursors .
Mode of Action
This compound acts as a RAD51 activator , stimulating the binding of RAD51 to DNA . This compound affects the length and helical pitch of RAD51 protein-DNA complexes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the homologous recombination pathway . This pathway serves multiple roles, including the repair of DNA double-strand breaks (DSB), and promotes cellular recovery from replication-blocking lesions or collapsed replication forks .
Result of Action
The stimulation of RAD51 by this compound can lead to the formation of genotoxic RAD51 protein complexes on undamaged chromatin . This can promote cancer cell death . In PC3 prostate cancer cells, this compound–induced lethality was accompanied by the formation of microscopically visible RAD51 nuclear protein foci occurring in the absence of any DNA-damaging treatment .
Action Environment
It’s important to note that the efficacy of this compound can be influenced by the level of rad51 expression in cells . For instance, resistance to this compound tends to occur in cells with higher levels of RAD54L and RAD54B, which are known to dissociate RAD51 filaments from dsDNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS-1 typically involves the condensation of 4-bromoaniline with 3-(benzylsulfamoyl)-4-bromobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of solid acid catalysts under ultrasonic irradiation, which not only enhances the reaction rate but also improves the yield and purity of the product . This green chemistry approach is favored for its eco-friendly nature and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
RS-1 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to yield corresponding amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, and biaryl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
RS-1 has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in various coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide
- N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
- 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide
Uniqueness
RS-1 stands out due to its dual bromine substitution, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various chemical reactions .
Properties
IUPAC Name |
3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N2O3S/c21-16-7-9-17(10-8-16)24-20(25)15-6-11-18(22)19(12-15)28(26,27)23-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKAVEUTKGKHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359902 | |
| Record name | 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312756-74-4 | |
| Record name | 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is RS-1 and what is its primary biological target?
A1: this compound (3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide) is a small molecule that stimulates the activity of the human homologous recombination protein RAD51. [] RAD51 plays a central role in repairing DNA double-strand breaks, which are a serious threat to genomic stability.
Q2: How does this compound interact with RAD51?
A2: While the precise binding site of this compound on RAD51 is not fully characterized, studies suggest it enhances RAD51's ability to bind to single-stranded DNA (ssDNA). [] This binding is a crucial step in the formation of presynaptic filaments, essential for homologous recombination.
Q3: What are the downstream effects of this compound's interaction with RAD51?
A3: this compound promotes the formation of longer and more stable RAD51-ssDNA filaments. [] This leads to a significant increase in homologous strand assimilation (D-loop) activity, a key step in homologous recombination. []
Q4: How does this compound impact cellular responses to DNA damage?
A4: Studies on normal neonatal human dermal fibroblasts show that this compound increases resistance to the DNA-damaging chemotherapeutic drug cisplatin. [] This suggests this compound enhances cellular repair capacity by stimulating homologous recombination.
Q5: Can this compound's effects on RAD51 be exploited therapeutically?
A5: Research indicates this compound may hold promise for cancer treatment. Since RAD51 is often overexpressed in cancer cells, this compound can potentially exploit this overexpression to induce cell death. [] This strategy was validated in a mouse model where this compound treatment resulted in significant antitumor responses. []
Q6: How does this compound affect homologous recombination efficiency in genome editing?
A6: Studies using CRISPR-Cas9 in goat ear fibroblasts (GEFs) demonstrate that this compound can significantly enhance gene knock-in efficiency in a dose-dependent manner. [] This suggests a potential application of this compound in improving precise gene editing techniques.
Q7: Are there any limitations to using this compound for enhancing gene editing?
A7: While this compound can enhance gene knock-in, high concentrations (e.g., 20 μmol/L) were observed to decrease the percentage of positive cells and increase senescent cell clone numbers in goat ear fibroblasts. [] This highlights the importance of optimizing this compound concentration for specific cell types and applications.
Q8: Does this compound affect embryo development in any way?
A8: Research on porcine embryos indicates both short- and long-term exposure to this compound can negatively affect embryo development. [] Specifically, this compound exposure at 15 µM decreased cleavage rates, and prolonged exposure decreased development to the blastocyst stage and total cell numbers. []
Q9: What are the implications of this compound's effects on embryo development?
A9: The negative effects of this compound on porcine embryo development emphasize the importance of carefully evaluating its safety and potential toxicity for applications involving embryonic stages. [] Further research is needed to understand the underlying mechanisms of these effects and to determine safe and effective concentrations for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


